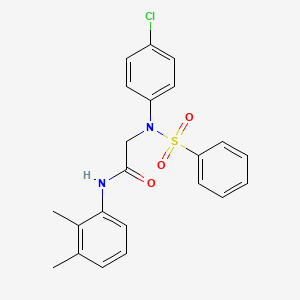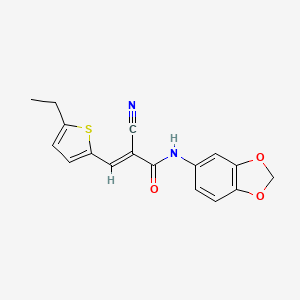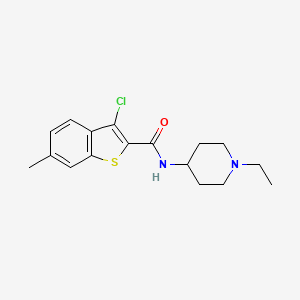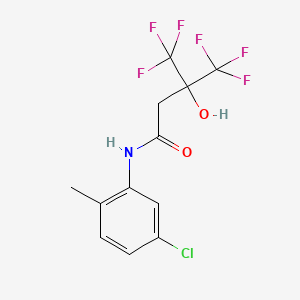![molecular formula C15H18ClFN2O B4583138 1-allyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B4583138.png)
1-allyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-Allyl-4-[(2-Chloro-6-Fluorophenyl)Acetyl]Piperazine often involves condensation reactions and specific reagent choices. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with a somewhat similar structure, was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of specific reagents under basic conditions (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by X-ray diffraction studies. The crystal system, space group, and unit cell parameters provide detailed information about the molecular geometry. For instance, the molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, was determined using X-ray analysis, revealing specific geometric parameters (Özbey et al., 1998).
Chemical Reactions and Properties
Piperazine derivatives can engage in various chemical reactions, which are crucial for their biological activities. For example, the synthesis and characterization of a series of 1-aryl-4-[aryldiazenyl]-piperazines demonstrate the versatility of piperazine compounds in forming triazenes through diazotization and diazonium coupling reactions (O'Malley & Vaughan, 2016).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are often analyzed through spectroscopic methods and elemental analysis. For instance, the physical properties of compounds similar to 1-Allyl-4-[(2-Chloro-6-Fluorophenyl)Acetyl]Piperazine can be characterized using techniques like LCMS, NMR, and IR spectroscopy, as done for certain piperazine carboxylates (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other molecules, are key to understanding the potential applications of piperazine derivatives. These properties are often elucidated through studies involving molecular docking, spectroscopic analysis, and biological evaluations, as seen in various piperazine-related research (Rajkumar et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
Piperazine derivatives have been explored for their potential in synthesizing various pharmaceutical drugs. For instance, the Fe-catalyzed synthesis of flunarizine, a known drug for treating migraines and epilepsy, involves piperazine derivatives, highlighting the role of these compounds in drug synthesis processes (Shakhmaev, Sunagatullina, & Zorin, 2016).
Biological Activity
Studies have shown that piperazine derivatives exhibit significant biological activities. For example, research on novel small molecule motilin receptor agonists, like GSK962040, demonstrates the therapeutic potential of piperazine derivatives in enhancing gastrointestinal motility (Westaway et al., 2009). Similarly, DPI-3290, a mixed opioid agonist derived from allyl-2,5-dimethyl-1-piperazines, has been studied for its antinociceptive activity and limited effects on respiratory function, indicating the analgesic potential of such compounds (Gengo et al., 2003).
Antitumor Activity
The green synthesis of 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine groups has revealed promising antitumor activity against certain cancer cell lines, suggesting the potential of piperazine derivatives in cancer therapy (Ding et al., 2016).
Pharmacological Evaluation
Novel derivatives of piperazine, such as those synthesized for assessing antidepressant and antianxiety activities, further demonstrate the wide-ranging pharmacological applications of these compounds. The study on derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine indicates their potential in treating mood disorders (Kumar et al., 2017).
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(4-prop-2-enylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O/c1-2-6-18-7-9-19(10-8-18)15(20)11-12-13(16)4-3-5-14(12)17/h2-5H,1,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKLJWUDYCPROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583075.png)
![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)


![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)
![[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl](4-methoxyphenyl)methanone](/img/structure/B4583127.png)
![1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)
![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4583154.png)
![diethyl [1,4-phenylenebis(methylene)]biscarbamate](/img/structure/B4583157.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4583164.png)